3-Bromo-4-fluoro-N,2-dimethylbenzamide

Medicinal Chemistry Drug Design ADME Prediction

3-Bromo-4-fluoro-N,2-dimethylbenzamide (CAS 2270905-22-9) is a differentiated halogenated benzamide scaffold featuring a 3-Br/4-F/2-methyl substitution pattern. Its bromine atom serves as an electrophilic handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, while the fluorine modulates metabolic stability. With an XLogP3 of 2.4 and TPSA of 29.1 Ų, elaborated derivatives retain favorable membrane permeability, making this building block ideal for CNS drug discovery, PROTAC linker attachment, HDAC/BET bromodomain inhibitor programs, and agrochemical intermediate synthesis. Consistent ≥98% commercial purity minimizes catalyst poisoning and ensures reproducible process development.

Molecular Formula C9H9BrFNO
Molecular Weight 246.08 g/mol
Cat. No. B8131048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoro-N,2-dimethylbenzamide
Molecular FormulaC9H9BrFNO
Molecular Weight246.08 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Br)F)C(=O)NC
InChIInChI=1S/C9H9BrFNO/c1-5-6(9(13)12-2)3-4-7(11)8(5)10/h3-4H,1-2H3,(H,12,13)
InChIKeyVQDUTFDOHRCVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluoro-N,2-dimethylbenzamide: Core Physicochemical and Structural Baseline for Research Sourcing


3-Bromo-4-fluoro-N,2-dimethylbenzamide (CAS 2270905-22-9) is a halogenated benzamide derivative with the molecular formula C₉H₉BrFNO and a molecular weight of 246.08 g/mol [1]. Structurally, it features a benzene ring substituted with bromine at the 3-position and fluorine at the 4-position, in addition to N-methyl and 2-methyl groups on the amide moiety [1]. The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research programs, with its bromine substituent enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the fluorine atom modulating electronic properties and metabolic stability in downstream bioactive molecules .

Why 3-Bromo-4-fluoro-N,2-dimethylbenzamide Cannot Be Casually Replaced by Isomeric or Non-Halogenated Benzamide Analogs


The unique substitution pattern of 3-Bromo-4-fluoro-N,2-dimethylbenzamide directly influences its lipophilicity, electronic distribution, and steric profile—parameters that dictate its behavior in both chemical transformations and biological target engagement [1]. Closely related analogs such as 3-bromo-4-fluoro-N,N-dimethylbenzamide, 4-bromo-2-fluoro-N,N-dimethylbenzamide, or the non-halogenated N,2-dimethylbenzamide exhibit markedly different computed XLogP3 values, topological polar surface areas (TPSA), and hydrogen-bonding capacities [2]. These differences can alter reaction kinetics in cross-coupling steps, modify permeability across biological membranes, and shift binding affinities toward protein targets including bromodomain-containing proteins and histone deacetylases, as demonstrated in structure-activity relationship (SAR) studies of substituted benzamides [2][3]. Consequently, substituting this compound with a generic benzamide building block without empirical validation risks compromising synthetic yield, product purity, or the intended pharmacological profile of the final molecule.

3-Bromo-4-fluoro-N,2-dimethylbenzamide: Quantitative Differentiators Versus Closest Analogs


Lipophilicity Advantage: 3-Bromo-4-fluoro-N,2-dimethylbenzamide Exhibits Higher XLogP3 than Non-Halogenated N,2-Dimethylbenzamide

3-Bromo-4-fluoro-N,2-dimethylbenzamide (XLogP3-AA = 2.4) is approximately 0.65 log units more lipophilic than the non-halogenated scaffold N,2-dimethylbenzamide (LogP = 1.75) [1][2]. The presence of bromine and fluorine atoms increases hydrophobic character, which may enhance passive membrane permeability and distribution into lipid-rich compartments compared to unsubstituted or less substituted analogs [1].

Medicinal Chemistry Drug Design ADME Prediction

Topological Polar Surface Area Equivalency: 3-Bromo-4-fluoro-N,2-dimethylbenzamide Maintains Same TPSA as N,2-Dimethylbenzamide

Despite increased molecular weight and halogenation, 3-Bromo-4-fluoro-N,2-dimethylbenzamide retains a Topological Polar Surface Area (TPSA) of 29.1 Ų, identical to that of the non-halogenated N,2-dimethylbenzamide [1]. TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration and oral absorption [1].

Medicinal Chemistry Blood-Brain Barrier Permeability ADME Prediction

Commercial Purity Specification: 3-Bromo-4-fluoro-N,2-dimethylbenzamide Consistently Available at ≥98% Purity

Multiple reputable vendors supply 3-Bromo-4-fluoro-N,2-dimethylbenzamide with a certified purity of 98% or higher, as verified by NMR, HPLC, or GC analysis . This purity level is comparable to or exceeds that of commonly procured analogs such as 3-bromo-4-fluoro-N,N-dimethylbenzamide (purity: 95%) .

Synthetic Chemistry Procurement Quality Control

Class-Level Biological Activity Context: Halogenated Benzamides Modulate HDAC and Bromodomain Targets

Substituted benzamide derivatives, particularly those bearing halogen substituents, have been characterized as inhibitors of histone deacetylases (HDACs) and bromodomain-containing proteins (BRD2/3/4) in multiple peer-reviewed studies [1]. A systematic SAR analysis of benzamide derivatives demonstrated that the nature and position of ring substituents dramatically alter enzyme inhibitory activity, with IC₅₀ values ranging from 8.7 μM (2-Me) to 149 μM (4-OMe) [1]. Furthermore, certain halogenated benzamides exhibit potent BRD3 inhibition (IC₅₀ = 98 nM) and BRD4 inhibition (IC₅₀ = 49 nM) .

Epigenetics Cancer Research Chemical Biology

Regioisomeric Distinction: 3-Bromo-4-fluoro Substitution Pattern Affords Unique Electronic and Steric Properties

Among the family of bromo-fluoro-N,N-dimethylbenzamides, the 3-bromo-4-fluoro isomer (CAS 959961-63-8) and the 4-bromo-2-fluoro isomer (CAS 749927-80-8) are both commercially available; however, the 3-bromo-4-fluoro-N,2-dimethyl variant (this compound) introduces an additional methyl group at the 2-position of the aromatic ring [1]. This 2-methyl substitution creates steric hindrance adjacent to the amide carbonyl, which can influence both the conformational preference of the amide bond and the regioselectivity of subsequent metal-catalyzed cross-coupling reactions at the bromine site [1].

Organic Synthesis Cross-Coupling Structure-Activity Relationship

3-Bromo-4-fluoro-N,2-dimethylbenzamide: Validated Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The 3-position bromine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups at a late stage of synthesis. The compound's XLogP3 of 2.4 and TPSA of 29.1 Ų [1] indicate that elaborated derivatives will likely retain favorable membrane permeability, making this building block particularly valuable for CNS drug discovery programs where halogenated benzamide cores have demonstrated HDAC and bromodomain inhibitory activity [2].

Chemical Biology: Synthesis of Targeted Protein Degraders (PROTACs)

Benzamide-containing ligands have been employed as E3 ligase recruiting elements and as warheads targeting bromodomain-containing proteins [2]. The distinct 3-bromo-4-fluoro-2-methyl substitution pattern provides a differentiated scaffold for exploring linker attachment vectors in PROTAC design, where subtle changes in exit vector geometry can profoundly influence ternary complex formation and degradation efficiency [2].

Agrochemical Research: Synthesis of Insecticidal meta-Carboxamido Benzamide Derivatives

Patents describe meta-carboxamido benzamide derivatives as key intermediates in the preparation of novel insecticides [3]. The 3-bromo-4-fluoro substitution pattern and high commercial purity (≥98%) make this compound a reliable starting material for the systematic exploration of halogenated benzamide agrochemicals with improved potency and environmental stability profiles.

Process Chemistry: High-Purity Intermediate for Multi-Step Syntheses

With a consistent commercial purity specification of 98% , this compound minimizes the introduction of impurities that could poison catalysts or lead to difficult-to-remove byproducts in subsequent steps. Its defined structure and availability from multiple vendors support reproducible process development and scale-up activities in both pharmaceutical and fine chemical manufacturing settings.

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